N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Overview
Description
“N-(3-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine” is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds . The compound also includes a quinoxaline moiety, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves multi-step reactions. For instance, piperidine derivatives can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, and quinoxaline is a bicyclic compound containing two nitrogen atoms .
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the functional groups present. Piperidine derivatives, for example, can participate in a variety of reactions, including those involving the nitrogen atom or the carbon atoms in the ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .
Scientific Research Applications
Synthesis of Spiropiperidine Scaffolds : Méndez and Kouznetsov (2011) detailed an efficient synthesis of spiropiperdine scaffolds based on intramolecular acyl transfer in 1′-acyl-1-benzyl-3′,4′-dihydro-1′H-spiro[piperidine-4,2′-quinolines]. This research contributes to the development of new chemical structures for potential applications in medicinal chemistry (Méndez & Kouznetsov, 2011).
Chemo-, Regio- and Stereoselective Synthesis : Rajesh, Bala, and Perumal (2012) conducted research on the multi-component, 1,3-dipolar cycloaddition reactions for the synthesis of novel hybrid spiroheterocycles, which demonstrates the compound's role in facilitating diverse chemical reactions (Rajesh, Bala, & Perumal, 2012).
Synthesis of Fused and Spiro Nitrogen Heterocycles : Research by Hamama, Zoorob, and El‐Magid (2011) involved the synthesis of fused and spiro quinuclidine and its C-nucleosides, which highlights the versatility of the compound in creating complex nitrogenous structures (Hamama, Zoorob, & El‐Magid, 2011).
Synthesis of Spiro-annelated Pyrrole-containing Heterocyclic Systems : Artico et al. (1992) explored the synthesis of tetracyclic systems containing pyrrolobenzodiazepine and pyrrolobenzotriazepine moieties, revealing the compound's potential in creating complex heterocyclic structures (Artico et al., 1992).
Antimicrobial Evaluation : A study by Moghaddam‐manesh et al. (2020) on the synthesis of 6'-Amino-spiro[indeno[1,2-b]quinoxaline[1,3]dithiine]-5'-carbonitrile derivatives and their antimicrobial effects, demonstrates the compound's potential in developing antimicrobial agents (Moghaddam‐manesh et al., 2020).
Potential in Cancer Research : The synthesis and evaluation of spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones as ligands for nociceptin receptors by Mustazza et al. (2006) indicates potential applications in studying cancer and pain management (Mustazza et al., 2006).
Safety And Hazards
Future Directions
The future directions for research on this compound would likely depend on its biological activity and potential applications. For example, if the compound shows promising activity in preliminary tests, further studies could be conducted to optimize its structure, improve its properties, or investigate its mechanism of action .
properties
IUPAC Name |
N-[(3-methylphenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-15-5-4-6-16(13-15)14-22-19-20(9-11-21-12-10-20)24-18-8-3-2-7-17(18)23-19/h2-8,13,21,24H,9-12,14H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRICNIJDAPIUBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN=C2C3(CCNCC3)NC4=CC=CC=C4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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